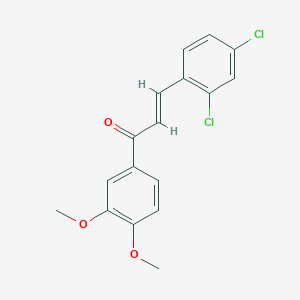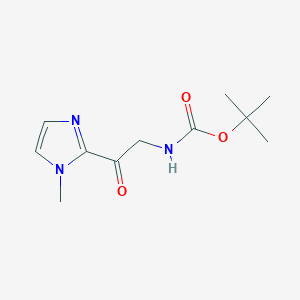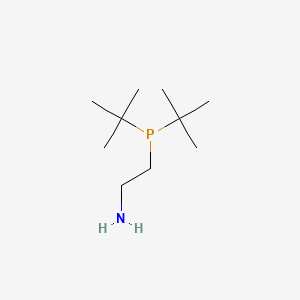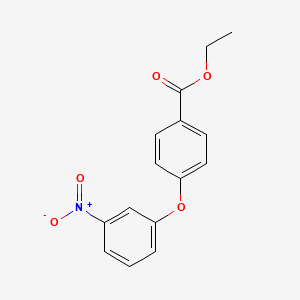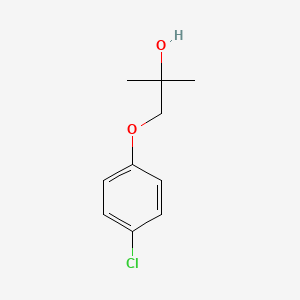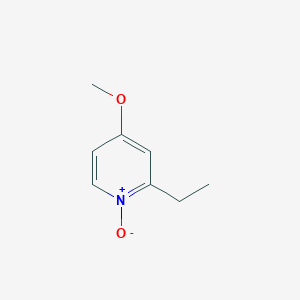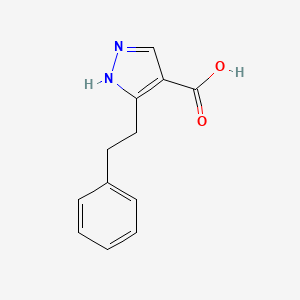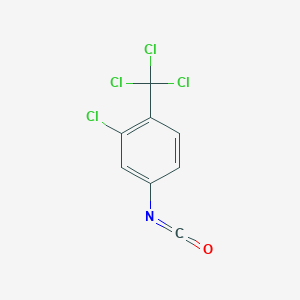
3-Chloro-4-(trichloromethyl)phenyl isocyanate, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trichloromethyl)phenyl isocyanate, commonly referred to as 3-CTMPI, is a highly reactive organic compound that has a wide range of applications in the scientific and industrial fields. 3-CTMPI is a colorless liquid with a boiling point of 150-151°C and a melting point of -20°C. It is a highly flammable compound and is considered to be a hazardous chemical.
Mechanism of Action
3-CTMPI is a highly reactive compound and is capable of forming covalent bonds with other molecules. It is typically used in the synthesis of polymers, where it forms covalent bonds with two or more molecules to form a polymer chain. The compound is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the polymer chain.
Biochemical and Physiological Effects
3-CTMPI is a hazardous chemical and is considered to be a potential health hazard. Inhalation of the compound can cause irritation to the eyes, nose, and throat, as well as respiratory and cardiovascular effects. Ingestion of the compound can cause gastrointestinal irritation and can also be toxic to the liver and kidneys. The compound is also a skin irritant and can cause skin burns if it comes into contact with the skin.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-CTMPI in laboratory experiments is its high reactivity, which allows for the efficient synthesis of polymers and other compounds. The compound is also relatively easy to handle and store, and is not highly volatile. However, the compound is highly flammable and must be handled with care. Additionally, it is a hazardous chemical and can be toxic if inhaled or ingested.
Future Directions
The future of 3-CTMPI is likely to involve the development of new and improved synthesis methods, as well as the development of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential hazards. Finally, research is also needed to develop safer ways to handle and store the compound, as well as to develop methods to reduce its potential hazards.
Synthesis Methods
3-CTMPI is synthesized by reacting 4-chloro-3-trichloromethylphenol with phosgene in the presence of a basic catalyst. The reaction is carried out at temperatures between 40-60°C and at a pressure of 3-5 bar. The yield of 3-CTMPI from this reaction is typically around 95%.
Scientific Research Applications
3-CTMPI is used in a variety of scientific research applications, including the synthesis of polyurethanes, polyureas, and other polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound is also used in the production of isocyanates, which are used as intermediates in the synthesis of a wide range of products.
properties
IUPAC Name |
2-chloro-4-isocyanato-1-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMHZYUDIUXRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trichloromethyl)phenyl isocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)

